Dimethyl 2,2'-{sulfanediylbis[(1-oxopropane-3,1-diyl)imino]}bis[5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate]
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Overview
Description
METHYL 5-[(DIETHYLAMINO)CARBONYL]-2-({3-[(3-{[5-[(DIETHYLAMINO)CARBONYL]-3-(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-3-OXOPROPYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound characterized by multiple functional groups, including ester, amide, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[(DIETHYLAMINO)CARBONYL]-2-({3-[(3-{[5-[(DIETHYLAMINO)CARBONYL]-3-(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-3-OXOPROPYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The key steps may include:
- Formation of the thiophene ring through cyclization reactions.
- Introduction of ester and amide groups via esterification and amidation reactions.
- Functionalization of the thiophene ring with diethylamino and methoxycarbonyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[(DIETHYLAMINO)CARBONYL]-2-({3-[(3-{[5-[(DIETHYLAMINO)CARBONYL]-3-(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-3-OXOPROPYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of thiophene sulfur to sulfoxide or sulfone.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution on the thiophene ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of amide and ester groups suggests it could interact with biological molecules such as proteins and enzymes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of METHYL 5-[(DIETHYLAMINO)CARBONYL]-2-({3-[(3-{[5-[(DIETHYLAMINO)CARBONYL]-3-(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-3-OXOPROPYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- METHYL 5-[(DIETHYLAMINO)CARBONYL]-3-THIOPHENECARBOXYLATE
- METHYL 4-METHYL-3-THIOPHENECARBOXYLATE
- DIETHYLAMINO-THIOPHENE DERIVATIVES
Uniqueness
The uniqueness of METHYL 5-[(DIETHYLAMINO)CARBONYL]-2-({3-[(3-{[5-[(DIETHYLAMINO)CARBONYL]-3-(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-3-OXOPROPYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C30H42N4O8S3 |
---|---|
Molecular Weight |
682.9 g/mol |
IUPAC Name |
methyl 5-(diethylcarbamoyl)-2-[3-[3-[[5-(diethylcarbamoyl)-3-methoxycarbonyl-4-methylthiophen-2-yl]amino]-3-oxopropyl]sulfanylpropanoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C30H42N4O8S3/c1-9-33(10-2)27(37)23-17(5)21(29(39)41-7)25(44-23)31-19(35)13-15-43-16-14-20(36)32-26-22(30(40)42-8)18(6)24(45-26)28(38)34(11-3)12-4/h9-16H2,1-8H3,(H,31,35)(H,32,36) |
InChI Key |
GHMDTYORQYXNIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CCSCCC(=O)NC2=C(C(=C(S2)C(=O)N(CC)CC)C)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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